6-methyl-4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)-2H-chromen-2-one
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Overview
Description
6-METHYL-4-({[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}METHYL)CHROMEN-2-ONE is a complex organic compound with a molecular formula of C20H22N4O3S This compound is characterized by its unique structure, which includes a chromen-2-one core, a morpholinyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-({[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}METHYL)CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base to form the chromen-2-one core.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the chromen-2-one intermediate.
Attachment of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, where morpholine reacts with the pyrimidinyl intermediate.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-({[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}METHYL)CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chromen-2-one core or the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Morpholine, pyrimidine derivatives, thiolating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced chromen-2-one derivatives, and substituted pyrimidinyl or morpholinyl derivatives.
Scientific Research Applications
6-METHYL-4-({[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}METHYL)CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-METHYL-4-({[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}METHYL)CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
DNA Intercalation: The compound can intercalate into DNA, interfering with DNA replication and transcription.
Signal Transduction Modulation: It may modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A simpler analog with a similar chromen-2-one core but lacking the pyrimidinyl and morpholinyl groups.
4-Methylmorpholine: Contains the morpholinyl group but lacks the chromen-2-one and pyrimidinyl groups.
2-Anilino-6-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H: A compound with a similar pyrimidinyl group but different core structure.
Uniqueness
6-METHYL-4-({[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}METHYL)CHROMEN-2-ONE is unique due to its combination of the chromen-2-one core, morpholinyl group, and pyrimidinyl group, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
6-methyl-4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylmethyl]chromen-2-one |
InChI |
InChI=1S/C20H21N3O3S/c1-13-3-4-17-16(9-13)15(11-19(24)26-17)12-27-20-21-14(2)10-18(22-20)23-5-7-25-8-6-23/h3-4,9-11H,5-8,12H2,1-2H3 |
InChI Key |
MZVXGHRXIQMMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=NC(=CC(=N3)N4CCOCC4)C |
Origin of Product |
United States |
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